

A Comparative Guide to KDM5 Demethylase Inhibitors: Kdoam-25 Citrate and Alternatives

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Compound of Interest

Compound Name: **Kdoam-25 citrate**

Cat. No.: **B10818809**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Kdoam-25 citrate**, a potent and selective pan-inhibitor of the KDM5 family of histone lysine demethylases, with other notable KDM5 inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to KDM5 Inhibition

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical regulators of gene expression through the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription.^[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.^[2] KDM5 inhibitors aim to restore normal gene expression patterns by preventing the removal of H3K4me3.^[1]

Kdoam-25 Citrate: A Profile

Kdoam-25 citrate is a potent and highly selective, cell-permeable inhibitor of the KDM5 family of histone lysine demethylases.^[3] It acts as a 2-oxoglutarate (2-OG) competitive inhibitor, effectively blocking the catalytic activity of KDM5 enzymes.^[4]

Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of **Kdoam-25 citrate** in comparison to other frequently studied KDM5 inhibitors.

Table 1: Biochemical Potency of KDM5 Inhibitors (IC50, nM)

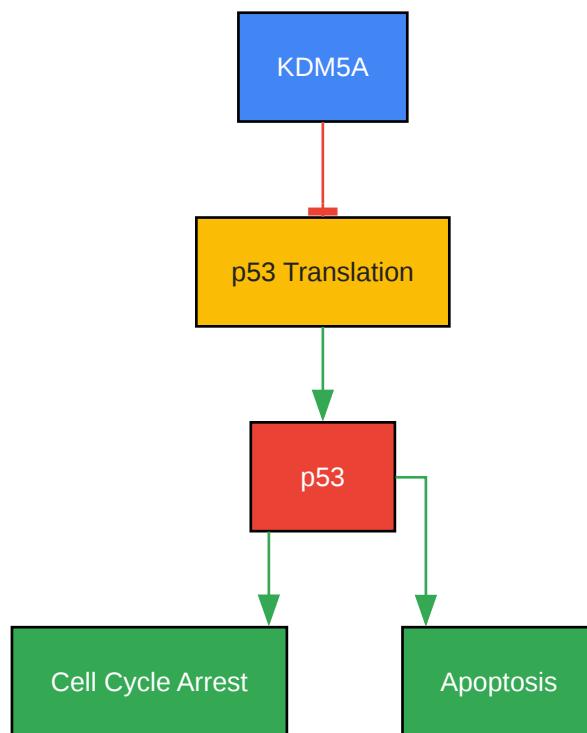
Inhibitor	KDM5A	KDM5B	KDM5C	KDM5D	Selectivity Notes
Kdoam-25	71	19	69	69	Highly selective for the KDM5 subfamily over other 2-OG oxygenases. [5]
CPI-455	10	3	-	-	Pan-KDM5 inhibitor with ~200-fold selectivity over KDM4C. [6]
JIB-04	230	-	-	-	Pan-Jumonji inhibitor, also inhibits KDM4 family members. [7] [8]
KDM5-C70	-	-	-	-	Shows greater inhibitory activity against the KDM5 family versus KDM6 and KDM4. [2]

Table 2: Cellular Activity of KDM5 Inhibitors

Inhibitor	Cell Line	Assay	EC50 / IC50	Key Findings
Kdoam-25	MM1S (Multiple Myeloma)	Cell Viability	~30 μ M	Induces G1 cell-cycle arrest and impairs proliferation.[3]
Kdoam-25	OMM1-R (Uveal Melanoma)	Cell Viability	~5 μ M	Overcomes MEK inhibitor resistance.[9]
CPI-455	MCF-7, T-47D, EFM-19 (Breast Cancer)	Cell Viability	>20 μ M	Synergistically inhibits cell growth in combination with DAC.[6]
JIB-04	NSCLC cell lines	Radiosensitization	-	Sensitizes radioresistant non-small cell lung cancer to radiation.[8]

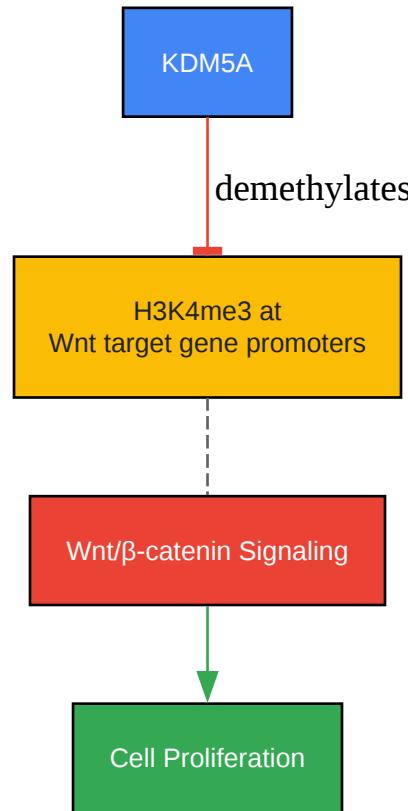
Signaling Pathways

KDM5A, a prominent member of the KDM5 family, is involved in key signaling pathways that regulate cell fate.



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Figure 1: KDM5A negatively regulates p53 signaling by inhibiting p53 translation.



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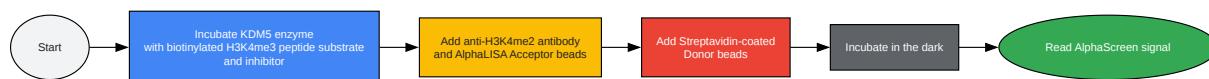
Figure 2: KDM5A can repress Wnt/β-catenin signaling by demethylating H3K4me3 at the promoters of Wnt target genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Biochemical IC50 Determination (AlphaScreen Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against KDM5 enzymes using the AlphaScreen technology.

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